molecular formula C6H2Cl4 B3331689 1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile CAS No. 85380-73-0

1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile

Cat. No.: B3331689
CAS No.: 85380-73-0
M. Wt: 221.8 g/mol
InChI Key: JHBKHLUZVFWLAG-IDEBNGHGSA-N
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Description

1,2,4,5-Tetrachlorobenzene 13C6 100 micrograms per milliliter in Acetonitrile is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. This compound is a derivative of 1,2,4,5-tetrachlorobenzene, where the carbon atoms are replaced with the isotope carbon-13. The solution is prepared in acetonitrile, a common solvent in chemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrachlorobenzene 13C6 involves the chlorination of benzene-13C6. The process typically requires the use of chlorine gas and a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 1, 2, 4, and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of 1,2,4,5-tetrachlorobenzene 13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachlorobenzene 13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,5-Tetrachlorobenzene 13C6 is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrachlorobenzene 13C6 is unique due to the presence of carbon-13 isotopes, making it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and quantification in various analytical applications, providing a significant advantage over non-labeled compounds .

Properties

IUPAC Name

1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKHLUZVFWLAG-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Reactant of Route 2
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Reactant of Route 3
Reactant of Route 3
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Reactant of Route 4
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Reactant of Route 5
Reactant of Route 5
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Reactant of Route 6
Reactant of Route 6
1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile

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